molecular formula C8H5F3O2 B3040197 2,4,6-Trifluoro-3-methylbenzoic acid CAS No. 1706435-01-9

2,4,6-Trifluoro-3-methylbenzoic acid

Cat. No.: B3040197
CAS No.: 1706435-01-9
M. Wt: 190.12 g/mol
InChI Key: SMHAFRPFOFMDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trifluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and a methyl group is attached at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-methylbenzoic acid typically involves the fluorination of 3-methylbenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the fluorine atoms.

    Reduction: 2,4,6-Trifluoro-3-methylbenzyl alcohol or 2,4,6-Trifluoro-3-methylbenzaldehyde.

    Oxidation: 2,4,6-Trifluoro-3-carboxybenzoic acid.

Scientific Research Applications

2,4,6-Trifluoro-3-methylbenzoic acid is utilized in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability.

    Industry: In the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-3-methylbenzoic acid exerts its effects is largely dependent on its ability to participate in hydrogen bonding and its electron-withdrawing fluorine atoms. These properties make it a valuable tool in studying molecular interactions and designing compounds with specific biological activities. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with molecular targets .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trifluoro-3-methylbenzoic acid is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct reactivity and interaction profiles compared to other fluorinated benzoic acids. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .

Properties

IUPAC Name

2,4,6-trifluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHAFRPFOFMDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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